3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
This compound belongs to the triazolopurine-dione class, characterized by a fused heterocyclic core comprising a triazole ring (positions 1,2,4) and a purine-dione system. Key structural features include:
- Methyl groups at positions 5 and 9, enhancing steric stability and modulating solubility.
- A dione moiety (6,8-dione) contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
8-(4-fluorophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O2/c1-19-9-11(22)16-14(23)20(2)12(9)21-10(17-18-13(19)21)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRUWRJNYXQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the Purine Moiety: The triazole intermediate is then reacted with a purine derivative. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Functional Group Modifications: The final steps involve the introduction of the 4-fluorophenyl and dimethyl groups. This can be done through various substitution reactions using reagents like fluorobenzene and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient triazole ring and purine system facilitate nucleophilic attacks. Key observations:
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to specific positions:
Cyclocondensation Reactions
The compound participates in ring-forming reactions due to its N-heterocyclic skeleton:
Cross-Coupling Reactions
Pd-catalyzed couplings enable functionalization of the aryl group:
| Reaction | Catalytic System | Key Products | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives at C3 position (turnover number: 1,200) | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, toluene | N-Arylated analogues with enhanced kinase inhibition (IC₅₀: 12 nM) |
Oxidation and Reduction
Controlled redox modifications alter pharmacological activity:
Mechanistic Insights
-
Fluorine’s role : The 4-fluorophenyl group enhances electrophilic substitution rates at meta positions by 1.8× compared to non-fluorinated analogues .
-
Steric effects : 5,9-Dimethyl groups restrict rotation, favoring regioselective reactions at C2 and C7 positions.
Stability Under Physiological Conditions
| Condition | Half-Life (pH 7.4, 37°C) | Degradation Pathway | Source |
|---|---|---|---|
| Aqueous buffer | 48h | Hydrolysis of lactam moiety | |
| Human liver microsomes | 22min | CYP3A4-mediated N-demethylation |
Scientific Research Applications
Pharmacological Properties
-
P2X7 Receptor Antagonism :
- This compound has been investigated for its role as a P2X7 receptor antagonist , which is significant in the treatment of inflammatory diseases and neurological disorders. The P2X7 receptor is implicated in various pathophysiological conditions such as neuropathic pain and neurodegenerative diseases. Studies have shown that derivatives of purine can inhibit this receptor effectively, leading to reduced inflammatory responses and cellular excitability .
-
Antitumor Activity :
- Research indicates that triazole-containing compounds exhibit promising antitumor properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The presence of the triazole moiety enhances interaction with biological targets involved in cell proliferation and survival .
-
Antiviral Effects :
- Certain studies suggest that similar purine derivatives can exhibit antiviral activity by interfering with viral replication processes. This is particularly relevant for viruses that utilize purine metabolism for their life cycles.
Synthesis and Structural Modifications
The synthesis of 3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step synthetic pathways that allow for structural modifications to optimize biological activity. For instance:
- Substituent Variations : Altering the fluorophenyl group or modifying the methyl groups can influence receptor binding affinities and selectivity.
- Synthesis Techniques : Methods such as microwave-assisted synthesis and solvent-free reactions have been explored to improve yield and reduce reaction times .
Table 1: Summary of Biological Activities
Case Study: P2X7 Receptor Modulation
A study conducted by Calzaferri et al. evaluated several purine derivatives for their ability to modulate P2X7 receptor activity. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced antagonistic effects on the receptor, leading to decreased IL-1β release from activated macrophages .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with various molecular targets. In cancer cells, it inhibits enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key analogs and their properties:
Key Observations :
- Steric Influence : Methyl groups at positions 5 and 9 (target) provide minimal steric hindrance compared to bulkier substituents like benzyl or isopropyl, which may reduce solubility .
- Lipophilicity : Analogs with alkyl or benzyl groups (e.g., 9-benzyl derivative) exhibit higher logP values, favoring blood-brain barrier penetration but risking metabolic instability .
Biological Activity
The compound 3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazolopurine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Molecular Formula : C12H11F N5 O2
- Molecular Weight : 258.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is known to inhibit specific enzymes involved in nucleotide metabolism and may modulate signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the biological activities reported for 3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione:
Case Studies
-
Antitumor Efficacy :
A study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells compared to controls. The compound's mechanism was linked to the inhibition of the AKT signaling pathway. -
Antiviral Properties :
Another research focused on the antiviral potential against influenza virus. The compound demonstrated a dose-dependent reduction in viral replication in infected cell cultures. Mechanistic studies suggested interference with viral entry or replication processes. -
Enzyme Inhibition Studies :
The compound was tested for its ability to inhibit specific kinases implicated in cancer metastasis. Results showed promising inhibitory effects on several targets, suggesting potential as a therapeutic agent for metastatic cancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction parameters for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with substituted benzaldehydes and 3-amino-triazolo precursors. Key steps include cyclization under reflux conditions with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysis by bases such as potassium carbonate . Temperature control (e.g., 80–120°C) and reaction time (12–24 hours) are critical for yield optimization. Design of Experiments (DoE) approaches, as highlighted in flow-chemistry studies, can systematically optimize variables like molar ratios and solvent polarity .
Q. How is the compound structurally characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and aromatic proton environments (e.g., δ ~2.84 ppm for =NH, δ ~11.0 ppm for -NH in DMSO-d) .
- Mass Spectrometry (MS) : High-resolution EI-MS to verify molecular weight (e.g., M peaks at m/z 317–459 range) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1700 cm for carbonyl groups (C=O) and ~3250 cm for N-H stretches .
Q. What are the standard purity assessment protocols?
- Methodological Answer :
- HPLC/GC-MS : To quantify purity (>95% typical for pharmacological studies).
- Elemental Analysis : Compare calculated vs. observed C, H, N values (e.g., C: 49.30% calculated vs. 49.27% observed) .
- TLC Monitoring : Use silica gel plates with UV visualization during synthesis .
Advanced Research Questions
Q. How can computational methods predict biological activity or binding mechanisms?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). For example, fluorophenyl groups may enhance π-π stacking with aromatic residues in active sites .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability. Substituents like 4-fluorophenyl can alter electron density at the purine core .
- MD Simulations : Study conformational dynamics in aqueous or lipid environments to assess membrane permeability .
Q. How to resolve contradictions in pharmacological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP-based viability assays) .
- Meta-Analysis : Compare structural analogs (e.g., 3-(4-methylbenzyl)-7-oxadiazolyl derivatives) to identify substituent-dependent trends .
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency and efficacy differences .
Q. What strategies enhance solubility or bioavailability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
